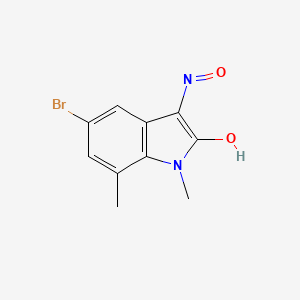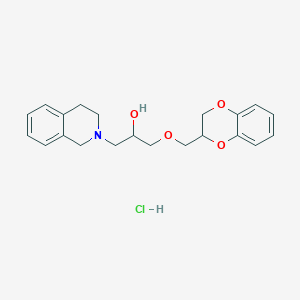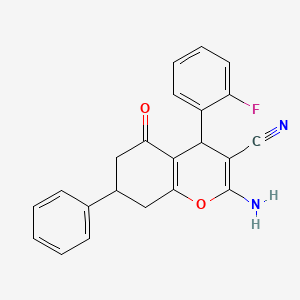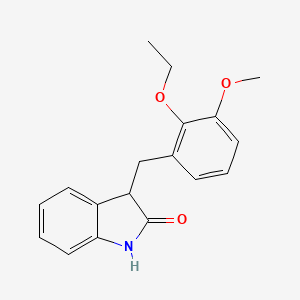![molecular formula C18H15N3O3 B5031519 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5031519.png)
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” is a complex organic molecule that contains a pyrimido[4,5-c]isoquinoline core. This core is a bicyclic structure composed of a pyrimidine ring fused with an isoquinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimido[4,5-c]isoquinoline core, with additional substituents at the 4, 9, and 10 positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrimidine and isoquinoline rings, as well as the electron-withdrawing carbonyl groups. The exact reactions it could undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and stability. These properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione: has been investigated for its antimicrobial potential. Researchers have screened it against various microorganisms, including bacteria, fungi, and viruses. Its ability to inhibit microbial growth makes it a promising candidate for novel antimicrobial agents .
Anticonvulsant Activity
Heterocyclic derivatives often possess anticonvulsant properties. By modulating ion channels or neurotransmitter receptors, they can mitigate seizures. Evaluating the dihydropyrimidoisoquinoline’s anticonvulsant potential could contribute to epilepsy management.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been found to inhibit various enzymes like phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in cellular signaling, DNA synthesis, cell cycle progression, and inflammatory responses .
Mode of Action
Based on the structural similarity to pyrimido[4,5-d]pyrimidines, it can be hypothesized that this compound might interact with its targets (like the enzymes mentioned above) and inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may impact pathways related to cellular signaling, dna synthesis, cell cycle progression, and inflammatory responses .
Result of Action
Based on the potential targets and their roles, it can be inferred that the compound may have antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Propiedades
IUPAC Name |
4-methyl-9-phenyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-16-15(17(23)20-18(21)24)12-7-11(10-5-3-2-4-6-10)8-14(22)13(12)9-19-16/h2-6,9,11H,7-8H2,1H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOREVXLDIJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)



![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)




![11-(2-chloro-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5031533.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5031534.png)
![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)